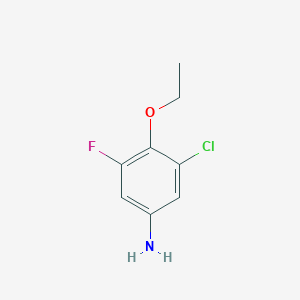

3-Chloro-4-ethoxy-5-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-ethoxy-5-fluoroaniline is a chemical compound with the CAS Number: 1017778-85-6 . It has a molecular weight of 189.62 . It is in liquid form .

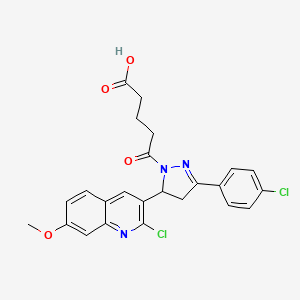

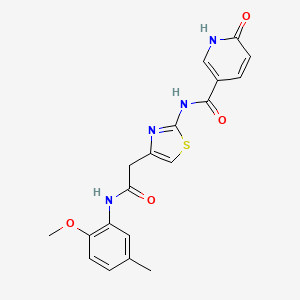

Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethoxy-5-fluoroaniline is1S/C8H9ClFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Aplicaciones Científicas De Investigación

Metabolism Studies

3-Chloro-4-ethoxy-5-fluoroaniline has been investigated for its metabolic fate in biological systems. For example, a study on the metabolism of 3-chloro-4-fluoroaniline in rats found extensive metabolism with little unchanged compound excreted via urine, using techniques like HPLC-MS/MS and 19F-NMR spectroscopy (Duckett et al., 2006).

Chemical Synthesis and Transformations

The compound has applications in chemical synthesis. One study demonstrated the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics, including the transformation of 2-chloro-1-fluoro-4-nitrobenzene into a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline (Spencer et al., 2008).

Spectroscopy and Structural Analysis

The compound is also significant in spectroscopy and structural analysis. In a study, the spectroscopic properties of 3-chloro-4-fluoroaniline were examined using techniques like two-photon ionization and mass-analyzed threshold ionization spectroscopy, providing insights into molecular structure and interactions (Lo & Tzeng, 2013).

Analytical Method Development

In analytical chemistry, 3-chloro-4-ethoxy-5-fluoroaniline aids in developing new analytical methods. For instance, an improved HPLC method for monitoring exposure to 3-chloro-4-fluoroaniline was developed, which is superior to previous GC methods (Eadsforth et al., 1988).

Catalysis

The compound has been studied in the context of catalysis. A process for preparing 3-chloro-4-fluoroaniline using Pd-Fe/TiO_2 as a catalyst under atmospheric pressure was examined, showing high yield and purity of the product (Liu Chang-chun, 2007).

Biofield Energy Treatment

An intriguing application involves biofield energy treatment. A study explored the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-chloro-4-fluoroaniline, observing significant changes in properties like melting temperature and thermal stability (Trivedi et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that aniline derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that aniline derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Aniline derivatives can potentially influence a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Aniline derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-ethoxy-5-fluoroaniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

3-chloro-4-ethoxy-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUBHVMSYLITBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethoxy-5-fluoroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol](/img/structure/B2376779.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2376781.png)

![N-[2-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2376785.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2376786.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one](/img/structure/B2376791.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2376795.png)